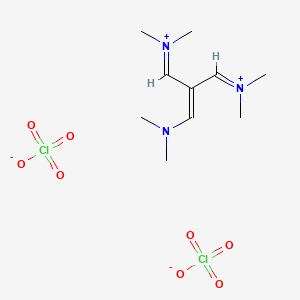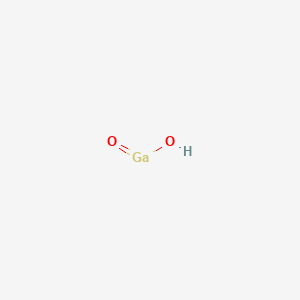
Rhodium(2+), pentaamminechloro-, (OC-6-22)-, sulfate (1:1)
Vue d'ensemble
Description
“Rhodium(2+), pentaamminechloro-, (OC-6-22)-, sulfate (1:1)” is a chemical compound also known as Chloro pentammine rhodium sulfate, Chloropentamminerhodium(III) sulfate, Pentaamminechlororhodium sulphate, and rhodium(3+) chloride sulfate ammoniate (1:1:1:5) . It has the molecular formula H15ClN5O4RhS and a molecular weight of 319.5737 .
Applications De Recherche Scientifique
Analytical Chemistry
Rhodium(III), a related compound, forms an orange-red complex with butaperazine dimaleinate, which is useful in spectrophotometric determination of rhodium. This complex exhibits maximum absorption at 465 nm, highlighting its potential application in analytical chemistry for rhodium detection and quantification (Keshavan & Nagaraja, 1984).
Preparation and Analysis Methods
Research on the characteristics of transition elements, including Rhodium chemistry, describes methods for preparing halogenide-free rhodium (III) perchlorate and sulfate solutions. These methods are crucial for analyzing total Rh in various chemical solutions, offering insights into the behavior of Rhodium in different chemical environments (Sillén, Berecki-Biedermann & Brito, 1961).
Chemical Reactions and Compounds
Research has shown the formation of unique rhodium sulfates under specific conditions, such as the reaction of elemental rhodium with concentrated sulfuric acid, leading to the formation of distinct rhodium sulfate crystals. These studies contribute to the understanding of rhodium's chemical properties and potential applications in creating new compounds (Schwarzer, Betke, Logemann & Wickleder, 2017).
Extraction and Spectroscopy Studies
Research into the extraction of Rhodium(III) from solutions using specific reagents and the use of spectroscopy for analyzing these processes offers valuable insights into the practical aspects of handling and utilizing rhodium in various chemical processes (Afzaletdinova, Khisamutdinov, Bondareva & Murinov, 2015).
Catalysis
Rhodium is noted for its use in catalysis. A review of recent literature reveals ongoing research in the synthesis and application of Rh(I) complexes in catalysis, indicating the metal's continued importance in both laboratory reactions and industrial processes (Medici, Peana, Pelucelli & Zoroddu, 2021).
Recovery and Recycling
Investigations into the recovery of Rhodium from spent solutions, like Rh sulfate plating solutions, demonstrate the growing need for efficient and economical methods to recycle this valuable metal. This research is particularly relevant in the context of its increasing use in jewelry and industrial applications (Morcali & Aktaş, 2014).
Electrochemistry
Studies on the electrodeposition of Rhodium from acidic sulfate media contribute to a better understanding of the electrochemical properties of rhodium and its applications in electroplating and other industrial processes (Pletcher & Urbina, 1997).
Propriétés
IUPAC Name |
azane;rhodium(3+);chloride;sulfate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/ClH.5H3N.H2O4S.Rh/c;;;;;;1-5(2,3)4;/h1H;5*1H3;(H2,1,2,3,4);/q;;;;;;;+3/p-3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOSRUSVOEZAAGX-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N.N.N.N.N.[O-]S(=O)(=O)[O-].[Cl-].[Rh+3] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ClH15N5O4RhS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20943920 | |
| Record name | Rhodium(3+) chloride sulfate--ammonia (1/1/1/5) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20943920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21360-80-5 | |
| Record name | Rhodium(2+), pentaamminechloro-, (OC-6-22)-, sulfate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21360-80-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rhodium(2+), pentaamminechloro-, (OC-6-22)-, sulfate (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021360805 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rhodium(2+), pentaamminechloro-, (OC-6-22)-, sulfate (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Rhodium(3+) chloride sulfate--ammonia (1/1/1/5) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20943920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentaamminechlororhodium sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.300 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-Methyl-4-oxido-1-aza-4-azoniaspiro[4.5]deca-1,3-diene](/img/structure/B3342437.png)
![1-[(E)-2-nitroethenyl]-4-(trifluoromethoxy)benzene](/img/structure/B3342439.png)




